Methyl 2-chloro-5-fluoronicotinate

Catalog No.
S3311067
CAS No.
847729-27-5
M.F
C7H5ClFNO2
M. Wt
189.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-5-fluoronicotinate

CAS Number

847729-27-5

Product Name

Methyl 2-chloro-5-fluoronicotinate

IUPAC Name

methyl 2-chloro-5-fluoropyridine-3-carboxylate

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3

InChI Key

VYUNQTNDEVFXPO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N=CC(=C1)F)Cl

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)F)Cl

Methyl 2-chloro-5-fluoronicotinate is an organic compound with the molecular formula C₇H₅ClFNO₂ and a molar mass of 189.57 g/mol. It features a pyridine ring substituted with chlorine and fluorine atoms, making it a member of the fluorinated nicotinic acid derivatives. The compound is characterized by its colorless appearance and moderate solubility in organic solvents. Its structure includes functional groups such as an ester (methyl ester) and halogen substituents, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: The ester group can react with water in the presence of an acid or base to yield 2-chloro-5-fluoronicotinic acid.
  • Reduction Reactions: The compound can be reduced to form amines or alcohols under specific conditions .

These reactions highlight its versatility as a synthetic intermediate.

Methyl 2-chloro-5-fluoronicotinate exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. Compounds derived from it have been studied for their potential anti-cancer properties, as fluorinated derivatives often enhance biological activity due to increased lipophilicity and metabolic stability . Additionally, it may interact with specific enzymes or receptors, contributing to its pharmacological effects.

The synthesis of methyl 2-chloro-5-fluoronicotinate typically involves several steps:

  • Chlorination: Starting from 5-fluoronicotinic acid, chlorination is performed using chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
  • Esterification: The resulting acid is then reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester .
  • Purification: The product is purified through recrystallization or chromatography techniques.

These methods ensure high yields and purity suitable for further applications.

Methyl 2-chloro-5-fluoronicotinate has several applications:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various medicinal compounds, particularly those targeting neurological disorders and cancer.
  • Agricultural Chemicals: The compound is also explored for use in developing agrochemicals that require fluorinated functionalities for enhanced efficacy.
  • Research: Its unique structure makes it valuable for studies related to drug design and development .

Interaction studies involving methyl 2-chloro-5-fluoronicotinate focus on its binding affinity to biological targets such as enzymes and receptors. For instance, research indicates that fluorinated compounds can exhibit altered interactions with cytochrome P450 enzymes, influencing drug metabolism. This property is crucial for understanding the pharmacokinetics of drugs derived from this compound .

Several compounds share structural similarities with methyl 2-chloro-5-fluoronicotinate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 2-cyano-5-fluoronicotinateC₈H₅FN₂O₂Contains a cyano group instead of chlorine
2-Chloro-5-fluoronicoic acidC₆H₄ClFNO₂Lacks the methyl ester functionality
Methyl 3-chloro-5-fluoronicotinateC₇H₆ClFNO₂Chlorine at position 3 alters biological activity

Uniqueness

Methyl 2-chloro-5-fluoronicotinate's unique combination of a chlorine atom at the second position and a fluorine atom at the fifth position on the pyridine ring distinguishes it from similar compounds. This specific substitution pattern enhances its reactivity and biological properties, making it particularly valuable in medicinal chemistry.

XLogP3

1.8

Wikipedia

Methyl 2-chloro-5-fluoropyridine-3-carboxylate

Dates

Modify: 2023-08-19

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